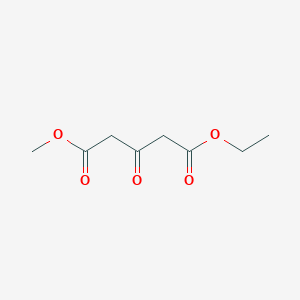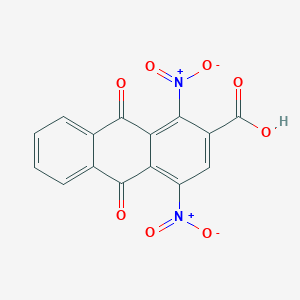
Pentadecyl 2,3-bis(hexadecyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecyl 2,3-bis(hexadecyloxy)propanoate is a synthetic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its long alkyl chains and ester functional groups, which contribute to its hydrophobic nature and potential use in surfactants and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of propanoic acid with long-chain alcohols. One common method includes the reaction of propanoic acid with 1,2-propanediol in the presence of a catalyst such as cesium-exchanged heteropoly acid on K-10 clay . The reaction is carried out in a batch reactor at elevated temperatures, around 180°C, to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pentadecyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Pentadecyl 2,3-bis(hexadecyloxy)propanoate has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential use in lipid-based drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of industrial lubricants and coatings to improve performance and durability.
Mecanismo De Acción
The mechanism of action of pentadecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
12-(Acetoxy)stearic acid, 2,3-bis(acetoxy)propyl ester: Similar in structure but with acetoxy groups instead of hexadecyloxy groups.
DEPN-8: A diether phosphonoglycerol with structural analogy to ester-linked anionic phosphatidylglycerol.
Uniqueness
Pentadecyl 2,3-bis(hexadecyloxy)propanoate is unique due to its specific combination of long alkyl chains and ester functional groups, which provide distinct hydrophobic properties and potential applications in various fields. Its ability to integrate into lipid membranes and enhance the solubility of hydrophobic compounds sets it apart from other similar compounds.
Propiedades
Número CAS |
64713-40-2 |
|---|---|
Fórmula molecular |
C50H100O4 |
Peso molecular |
765.3 g/mol |
Nombre IUPAC |
pentadecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C50H100O4/c1-4-7-10-13-16-19-22-25-28-30-33-36-39-42-45-52-48-49(53-46-43-40-37-34-31-29-26-23-20-17-14-11-8-5-2)50(51)54-47-44-41-38-35-32-27-24-21-18-15-12-9-6-3/h49H,4-48H2,1-3H3 |
Clave InChI |
IECQYVCJZMJKPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)





![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)


